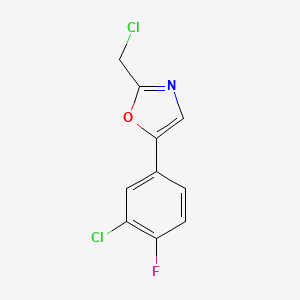

5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole

Description

5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole is a halogen-substituted oxazole derivative characterized by a 1,3-oxazole core substituted with a chloromethyl group at position 2 and a 3-chloro-4-fluorophenyl group at position 3.

Oxazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework, which allows for versatile functionalization .

Properties

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2FNO/c11-4-10-14-5-9(15-10)6-1-2-8(13)7(12)3-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLRLPKGCVJDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(O2)CCl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501222315 | |

| Record name | 5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094318-24-7 | |

| Record name | 5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094318-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents on the phenyl ring can be introduced through electrophilic aromatic substitution reactions using chlorinating and fluorinating agents.

Attachment of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The phenyl ring and oxazole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that oxazole derivatives, including 5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit the proliferation of cancer cells, suggesting mechanisms involving the disruption of cellular signaling pathways associated with tumor growth . The structure of this compound allows it to interact with specific biological targets, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Substituted oxazoles have shown promise in treating inflammation-related disorders, which is crucial given the rising prevalence of inflammatory diseases globally . The chlorofluorophenyl group enhances the compound's efficacy by improving its binding affinity to target proteins involved in inflammatory responses.

Pesticide Development

This compound has potential applications in agrochemicals as a pesticide or herbicide. Its chemical structure allows for modifications that can enhance its effectiveness against specific pests or weeds while minimizing environmental impact. Research into similar compounds has demonstrated their utility in crop protection, providing a pathway for developing new agrochemical products .

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing novel polymers with unique properties. The incorporation of oxazole rings into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for high-performance applications . Studies on related oxazole derivatives have shown that they can be used to create materials with improved electrical conductivity and thermal resistance.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on Molecular Conformation

- Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole): Features a chlorophenyl group and fluorophenyl substituents. Single-crystal diffraction reveals isostructural packing with Compound 5 (fluorophenyl variant), where halogen substitution (Cl vs. F) minimally affects conformation but alters crystal packing due to differences in van der Waals radii and hydrogen bonding .

- 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (CAS 521266-92-2): The chloromethyl group at position 2 and a methylphenyl group at position 5 result in a planar oxazole core, with perpendicular orientation of the aromatic substituent, as seen in analogous structures .

Isostructural Analogues

- Compounds 4 and 5 : Both exhibit two independent molecules in the asymmetric unit, with near-identical conformations despite halogen differences. This suggests that the target compound may similarly tolerate halogen substitutions without significant conformational distortion .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations:

- Solubility : Dimethylformamide (DMF) is a common solvent for recrystallizing chloromethyl-substituted oxazoles, as seen in Compounds 4 and 5 .

Agrochemical Potential

- Epoxiconazole (3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane): A triazole fungicide with structural similarities to halogenated oxazoles, emphasizing the relevance of Cl/F-substituted aromatics in agrochemical design .

Biological Activity

5-(3-Chloro-4-fluorophenyl)-2-(chloromethyl)-1,3-oxazole is a chemical compound with notable biological activities. Its molecular formula is and it has a molecular weight of approximately 246.0651 g/mol . This compound is part of a class of oxazole derivatives that have garnered attention in medicinal chemistry due to their potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that oxazole derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

Cytotoxicity Studies

In vitro experiments have demonstrated that certain oxazole derivatives exhibit cytotoxic effects against human cancer cell lines. For example, compounds derived from the oxazole scaffold have been tested against:

- MCF-7 (Breast adenocarcinoma)

- U-937 (Acute monocytic leukemia)

These studies revealed that some derivatives showed IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating higher potency .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 5a | MCF-7 | 0.12 | More potent than doxorubicin |

| 5b | U-937 | 0.75 | Comparable to standard treatments |

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have shown that certain oxazole derivatives can activate apoptotic pathways, leading to increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage .

Additional Biological Activities

Beyond anticancer properties, oxazole derivatives are also being explored for their potential in other therapeutic areas:

- Antimicrobial Activity : Some studies suggest that oxazole compounds may possess antimicrobial properties, although specific data on this compound in this context is limited.

- Enzyme Inhibition : The ability of oxazoles to inhibit specific enzymes relevant to disease processes is an area of ongoing research. For example, certain derivatives have been shown to inhibit histone deacetylases (HDACs), which play a role in cancer progression .

Study on Anticancer Activity

In a recent study published in MDPI, researchers synthesized various oxazole derivatives and evaluated their cytotoxic effects on multiple cancer cell lines. Among the tested compounds, several demonstrated significant antiproliferative activity with IC50 values ranging from sub-micromolar to low micromolar concentrations .

Research Findings

A comprehensive analysis revealed that structural modifications in the oxazole ring can lead to enhanced biological activity. Specifically, the introduction of halogen substituents on the phenyl ring was associated with improved potency against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.